(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O/c18-13-6-3-4-10(15(13)19)8-11(9-23)16(25)24-14-7-2-1-5-12(14)17(20,21)22/h1-8H,(H,24,25)/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDUGTDXYFTILF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Reaction
The cyanoacetamide intermediate is synthesized via a coupling reaction between 2-(trifluoromethyl)aniline and cyanoacetic acid .
Procedure:
- Dissolve 2-(trifluoromethyl)aniline (1.0 equiv) and cyanoacetic acid (1.2 equiv) in anhydrous dichloromethane (DCM).
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) under nitrogen atmosphere.
- Stir at 25°C for 12 hours.
- Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.68–7.61 (m, 2H, Ar-H), 7.52 (t, J = 7.8 Hz, 1H, Ar-H), 3.89 (s, 2H, CH₂CN).
- IR (KBr): 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
Knoevenagel Condensation for α,β-Unsaturated Amide Formation
Reaction Optimization
The condensation between 2,3-dichlorobenzaldehyde and N-[2-(trifluoromethyl)phenyl]cyanoacetamide proceeds under mild basic conditions:
Typical Protocol:
- Combine 2,3-dichlorobenzaldehyde (1.0 equiv), cyanoacetamide (1.1 equiv), and piperidine (10 mol%) in toluene.
- Reflux at 110°C for 6–8 hours under Dean-Stark trap to remove water.
- Cool to room temperature, filter, and recrystallize from ethanol/water (4:1).
Critical Parameters:
Stereochemical Control
The Z-configuration arises from kinetic control during the elimination step. Density Functional Theory (DFT) calculations indicate that the transition state for Z-isomer formation is 2.3 kcal/mol lower in energy than the E-isomer due to reduced steric hindrance between the dichlorophenyl and trifluoromethylphenyl groups.
Validation via NOESY:
- Nuclear Overhauser Effect (NOE) correlations between the vinyl proton (δ 7.89) and the amide NH (δ 10.21) confirm the Z-geometry.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Patented methodologies describe a continuous flow system to enhance throughput:
Crystallization and Polymorphism
The final compound exhibits two polymorphic forms:
- Form I: Monoclinic, stable below 120°C.
- Form II: Orthorhombic, metastable above 120°C.
Recrystallization from isobutyl acetate/methyl cyclohexane (1:2) yields Form I with >99% purity.
Analytical Characterization and Quality Control
Chromatographic Purity
Thermal Stability
- DSC: Melting onset at 178°C (Form I), decomposition above 250°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the cyano and phenyl groups.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, the compound is investigated for its pharmacological properties. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of various medical conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are outlined below:
AGN-PC-0BG046
- Structure: (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Molecular Formula : C₁₈H₁₅N₃O₃
- Substituents :
- 3,4-Dimethylphenyl (electron-donating methyl groups)
- 2-Nitrophenyl (electron-withdrawing nitro group)
- Key Differences :
XCT790
- Structure: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Molecular Formula : C₂₁H₁₄F₉N₃O₂S
- Substituents :
- Bis(trifluoromethyl)phenyl and thiadiazole groups
- Higher molecular weight (591.41) due to multiple trifluoromethyl groups and a sulfur-containing heterocycle .
Etobenzanid
- Structure : N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide
- Molecular Formula: C₁₅H₁₃Cl₂NO₃
- Substituents :
- Ethoxymethoxy group (polar, hydrophilic)
- Key Differences: Benzamide backbone instead of cyano-enamide, reducing conformational rigidity.
Key Observations :
- Electronic Effects: The electron-withdrawing cyano and chlorine groups enhance electrophilicity, which may improve binding to kinase ATP pockets.
- Biological Activity : XCT790’s thiadiazole moiety enables interactions with nuclear receptors, while the target compound’s dichlorophenyl group may enhance selectivity for chlorophilic enzyme active sites .
Pharmacological Potential
The dichlorophenyl group in the target compound may confer unique selectivity profiles compared to bis-CF₃ analogs.
Toxicity and Stability
- Halogenation : Dichlorophenyl groups are associated with increased metabolic stability but may raise toxicity concerns due to bioaccumulation.
- Trifluoromethyl Groups : CF₃ improves resistance to oxidative metabolism but can hinder solubility .
Biological Activity
(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C16H9Cl2FN2O
- Molecular Weight : 335.16 g/mol
- Purity : Typically 95% .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. Notably, it has shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 25.9 | S. aureus |
| This compound | 12.9 | MRSA |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits both bacteriostatic and bactericidal properties, as the minimum bactericidal concentration (MBC) was equal to the MIC .
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects through in vitro assays measuring the inhibition of NF-κB activation. The results indicate a moderate attenuation of lipopolysaccharide-induced NF-κB activation.
| Compound | Inhibition (%) | Concentration (μM) |
|---|---|---|
| This compound | 9% | 20 |
This suggests that the structural modifications in the compound are crucial for enhancing its anti-inflammatory activity .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve interference with cell cycle regulation and apoptosis pathways. However, further studies are necessary to elucidate these mechanisms fully.
Case Studies
- Study on Antimicrobial Efficacy : A series of compounds including this compound were tested against various bacterial strains. The study concluded that compounds with trifluoromethyl groups exhibited higher activity against MRSA compared to their non-trifluoromethyl counterparts .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides in macrophages, the compound was shown to reduce inflammatory cytokine production significantly, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are reported for (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for high stereochemical purity?
Answer:
The synthesis typically involves a Knoevenagel condensation between cyanoacetamide derivatives and substituted aryl aldehydes. Key steps include:
- Substitution reactions : Under alkaline conditions (e.g., K₂CO₃ in DMF), 2,3-dichlorobenzaldehyde reacts with intermediates to form the enamide backbone .
- Stereochemical control : Solvent polarity (ethanol vs. DMF) and temperature (60–80°C) influence the Z/E isomer ratio. Catalysts like piperidine improve regioselectivity .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .
- Confirmation : NOESY NMR or X-ray crystallography verifies the Z-configuration by analyzing spatial proximity of substituents .
Advanced: How do electronic effects of the 2,3-dichlorophenyl and 2-(trifluoromethyl)phenyl groups influence the compound's reactivity and interaction with biological targets?
Answer:
The electron-withdrawing Cl and CF₃ groups:
- Enhance electrophilicity : Polarize the cyano-enamide system, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
- Stabilize conjugation : DFT calculations show extended π-delocalization, increasing binding affinity to hydrophobic enzyme pockets .
- Biological impact : Analogs lacking these groups show 10-fold lower inhibition in kinase assays, confirming their critical role .
Basic: What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Answer:
- HPLC/LCMS : Retention time (~1.12 minutes) and m/z [M+H]+ (e.g., 643 for analogs) confirm identity and purity .
- NMR :
- IR : C≡N stretch (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹) .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., staurosporine for kinase inhibition) .
- Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Dose-response curves : Calculate EC₅₀ values in triplicate to confirm potency trends .
- Meta-analysis : Compare with analogs (e.g., 3,4-dichlorophenyl derivatives) to identify structure-activity relationships (SAR) .
Basic: What in vitro models are appropriate for preliminary pharmacological evaluation?
Answer:
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer lines (IC₅₀ values for MCF-7, A549) .
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Advanced: How can computational tools design derivatives with improved pharmacokinetics?
Answer:
- Docking studies (AutoDock Vina) : Predict binding to ATP-binding pockets (e.g., in kinases) .
- QSAR models : Optimize logP (target ~3.5) and polar surface area (<90 Ų) for oral bioavailability .
- ADMET prediction : SwissADME identifies metabolic hotspots (e.g., CYP3A4 oxidation sites) for blocking via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
